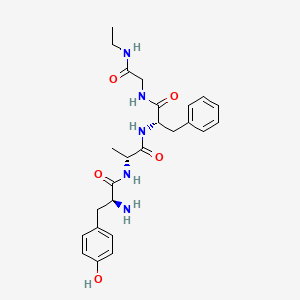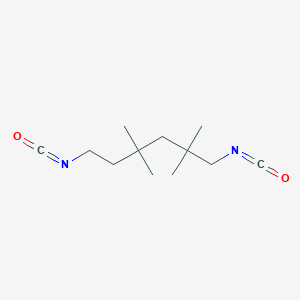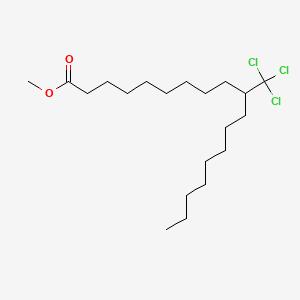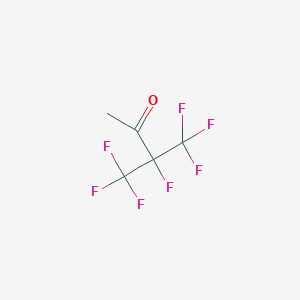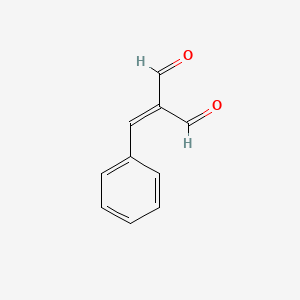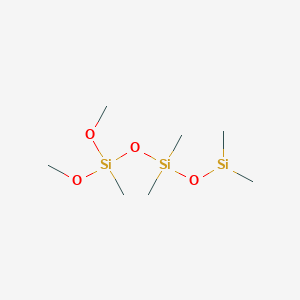![molecular formula C12H26O3Si B14416833 1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol CAS No. 87258-08-0](/img/structure/B14416833.png)
1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a cyclohexane ring with a peroxol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The peroxol functional group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form more reactive species.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol involves the reactivity of the peroxol group and the stability provided by the tert-butyl(dimethyl)silyl group. The peroxol group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species that can participate in various chemical reactions. The tert-butyl(dimethyl)silyl group provides steric protection and enhances the stability of the compound under different conditions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyloxyacetone: Similar in structure but with an acetone moiety instead of a cyclohexane ring.
tert-Butyldimethylsilyloxyethanol: Contains an ethanol moiety instead of a peroxol group.
Uniqueness
1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol is unique due to the combination of a cyclohexane ring and a peroxol group, providing distinct reactivity and stability compared to other silyl-protected compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
87258-08-0 |
|---|---|
Fórmula molecular |
C12H26O3Si |
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
tert-butyl-(1-hydroperoxycyclohexyl)oxy-dimethylsilane |
InChI |
InChI=1S/C12H26O3Si/c1-11(2,3)16(4,5)15-12(14-13)9-7-6-8-10-12/h13H,6-10H2,1-5H3 |
Clave InChI |
PCIGFDDLAPXLJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1(CCCCC1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
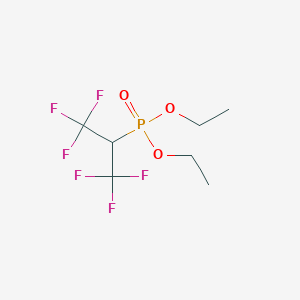
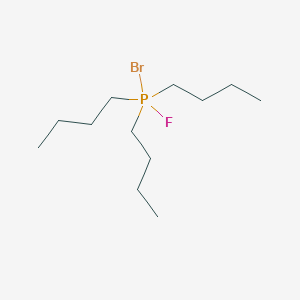
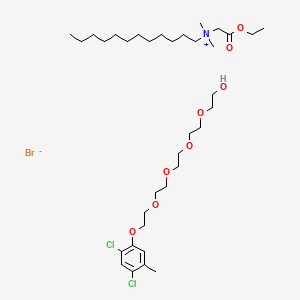
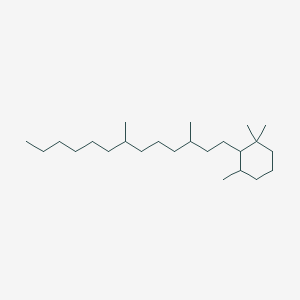
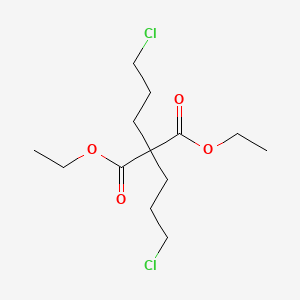
![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)
